1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, benzodioxole, triazole, and carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Synthesis of the triazole ring:
Condensation reactions: The final step involves the condensation of the oxadiazole and triazole intermediates with benzodioxole derivatives under reflux conditions in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or potassium permanganate under acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which can provide a wide range of chemical reactivity and potential applications. The presence of both oxadiazole and triazole rings in a single molecule is particularly noteworthy, as it can lead to unique electronic and structural properties.
Properties
Molecular Formula |
C14H12N8O4 |
---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H12N8O4/c1-7-11(22(21-17-7)13-12(15)19-26-20-13)14(23)18-16-5-8-2-3-9-10(4-8)25-6-24-9/h2-5H,6H2,1H3,(H2,15,19)(H,18,23)/b16-5+ |
InChI Key |
SLAZOVLTOGQCNP-FZSIALSZSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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